![molecular formula C17H17BrF3N7O2S B607868 GSK8612](/img/structure/B607868.png)
GSK8612
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GSK8612 是一种高度选择性和有效的 TANK 结合激酶 1 (TBK1) 抑制剂,TBK1 是一种丝氨酸/苏氨酸蛋白激酶。 TBK1 是 IkB 激酶 (IKK) 家族的非典型成员,在调节先天免疫、肿瘤发生、能量稳态、自噬和神经炎症中发挥着至关重要的作用 . This compound 通过抑制 TBK1,已显示出增强急性髓性白血病细胞对柔红霉素敏感性的希望 .
科学研究应用
GSK8612 具有广泛的科学研究应用,包括:
化学: 用作探针,在各种模型中研究 TBK1 的生物学。
生物学: 研究其在调节先天免疫、自噬和神经炎症中的信号通路的作用。
医学: 探索其在增强癌细胞对柔红霉素等化疗药物敏感性方面的潜力。
作用机制
GSK8612 通过选择性抑制 TBK1 来发挥作用。TBK1 通过激酶域激活环内的丝氨酸残基 172 的磷酸化而被激活。this compound 抑制这种磷酸化,从而阻断 TBK1 的激活。这种抑制会影响各种下游信号通路,包括参与先天免疫、自噬和细胞死亡的通路。 该化合物还抑制了人原代单核细胞中 Toll 样受体 3 诱导的干扰素调节因子 3 磷酸化和 I 型干扰素分泌 .
生化分析
Biochemical Properties
GSK8612 inhibits toll-like receptor (TLR)3-induced IRF3 phosphorylation in Ramos cells and type I IFN secretion in primary human mononuclear cells . It also inhibits secretion of IFNβ in response to dsDNA and cGAMP, the natural ligand for STING .
Cellular Effects
This compound has been shown to enhance daunorubicin sensitivity in acute myeloid leukemia cells via the AKT-CDK2 pathway . It successfully inhibited TBK1 expression, resulting in the increased sensitivity of AML cells to daunorubicin .
Molecular Mechanism
This compound inhibits TBK1 by reducing the phosphorylation of TBK1 in cultured human cells in response to multiple inducers . It is activated by both upstream kinase phosphorylation and by trans-autophosphorylation .
Metabolic Pathways
This compound is involved in the TBK1-mTOR signaling pathway
准备方法
GSK8612 的合成涉及多个步骤,包括中间体的制备以及随后在特定条件下的反应。详细的合成路线和反应条件是专有的,未公开。 据悉,该化合物是利用先进的有机合成技术制备的,需要仔细控制反应参数以实现高纯度和高产率 .
化学反应分析
相似化合物的比较
GSK8612 在作为 TBK1 抑制剂的高选择性和效力方面是独特的。类似的化合物包括:
BX795: 另一种 TBK1 抑制剂,但与 this compound 相比选择性较低。
MRT67307: 抑制 TBK1 和 IKKε,使其比 this compound 选择性更低。
氨氯米诺斯: TBK1 和 IKKε 的双重抑制剂,用于治疗炎症性疾病。this compound 因其优异的选择性和效力而脱颖而出,使其成为研究 TBK1 相关通路的理想探针 .
生物活性
GSK8612 is a highly selective and potent inhibitor of Tank-binding kinase 1 (TBK1), a serine/threonine protein kinase that plays a crucial role in various biological processes, including innate immunity, inflammation, and oncogenesis. This compound was discovered to inhibit TBK1's activity effectively, influencing downstream signaling pathways related to immune responses and cancer progression.
This compound targets TBK1, which is essential for the phosphorylation of interferon regulatory factor 3 (IRF3) upon activation by toll-like receptors (TLRs). The inhibition of TBK1 by this compound results in:
- Reduced IRF3 Phosphorylation : In Ramos cells, this compound inhibited TLR3-induced IRF3 phosphorylation with an average pIC50 of 6.0, demonstrating its effectiveness in blocking TBK1 activity in live cells .
- Decreased Interferon Secretion : The compound also significantly reduced the secretion of type I interferons (IFNα and IFNβ) in primary human mononuclear cells and THP-1 cells stimulated with dsDNA or cGAMP, with pIC50 values of 5.9 and 6.3 respectively .
Selectivity Profile
This compound exhibits a high selectivity for TBK1 over other kinases. For example, the average pKd for TBK1 was determined to be 6.8 in extracts from activated cells, while off-target kinases like IKKε showed no significant change in affinity . This selective inhibition is crucial for minimizing side effects and enhancing therapeutic efficacy.
Research Findings
Several studies have highlighted the biological activity and potential therapeutic applications of this compound:
- Immunomodulation : By inhibiting TBK1, this compound disrupts the positive feedback loop of interferon signaling, which is often dysregulated in autoimmune diseases and cancers. This makes it a promising candidate for treating conditions characterized by excessive inflammation .
- Cancer Therapeutics : In acute myeloid leukemia (AML) models, this compound enhanced sensitivity to daunorubicin through modulation of the AKT-CDK2 pathway, indicating its potential role as an adjunct therapy in cancer treatment .
Data Table: Biological Activity Summary
Biological Activity | Cell Type | pIC50 Value | Effect |
---|---|---|---|
Inhibition of IRF3 Phosphorylation | Ramos | 6.0 | Reduced activation of immune response |
Inhibition of IFNβ Secretion | THP-1 | 5.9 | Decreased inflammatory signaling |
Inhibition of IFNα Secretion | Human PBMCs | Not specified | Disruption of positive feedback loop |
Enhanced sensitivity to daunorubicin | AML Cells | Not specified | Modulation via AKT-CDK2 pathway |
Case Study 1: TBK1 Inhibition in Autoimmunity
A study demonstrated that pharmacological inhibition of TBK1 using this compound alleviated symptoms in models of autoimmune diseases by reducing aberrant inflammation. The results indicated a significant decrease in pro-inflammatory cytokines, suggesting that this compound could serve as a therapeutic agent for conditions like systemic lupus erythematosus .
Case Study 2: Cancer Treatment Synergy
In AML cell lines, this compound was shown to enhance the efficacy of conventional chemotherapeutics like daunorubicin. The mechanism involved downregulation of cyclin-dependent kinase 2 (CDK2) levels through the AKT pathway, leading to increased apoptosis rates in cancer cells .
属性
IUPAC Name |
4-[[[5-bromo-2-[[3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrF3N7O2S/c1-10-14(8-28(27-10)9-17(19,20)21)25-16-24-7-13(18)15(26-16)23-6-11-2-4-12(5-3-11)31(22,29)30/h2-5,7-8H,6,9H2,1H3,(H2,22,29,30)(H2,23,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPHMUIGESPOTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NC2=NC=C(C(=N2)NCC3=CC=C(C=C3)S(=O)(=O)N)Br)CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrF3N7O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。